Icaritin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Icaritin is a naturally occurring flavonoid found in various plants, most notably in Epimedium species, commonly known as Horny Goat Weed []. Scientific research is exploring the potential therapeutic applications of Icaritin for a range of conditions. Here's a breakdown of some promising areas of investigation:

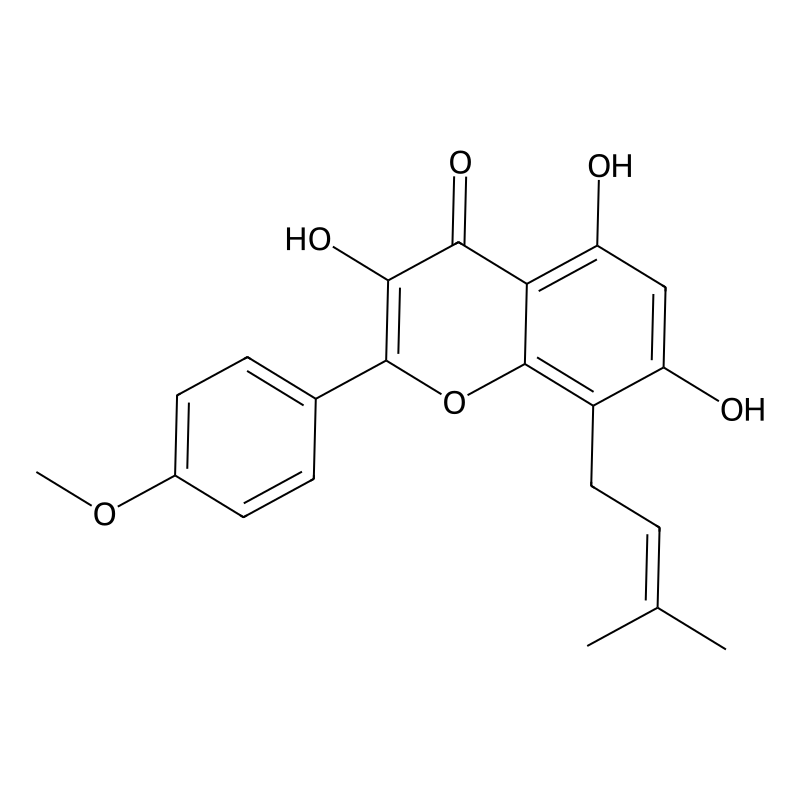

Icaritin is a prenylated flavonoid derived from icariin, primarily found in the herb Epimedium. It has garnered attention for its potential therapeutic benefits, including anti-cancer, anti-inflammatory, and neuroprotective properties. Structurally, it is characterized by a unique arrangement of hydroxyl groups and a prenyl side chain, contributing to its biological activity.

Research suggests that Icaritin may influence various biological processes through its interaction with cellular pathways. For instance, studies indicate that Icaritin might play a role in regulating cell growth and proliferation [, ]. However, the exact mechanisms underlying these effects remain under investigation.

Icaritin exhibits a wide range of biological activities:

- Anticancer Effects: It has demonstrated potent anti-leukemia activity and has been shown to suppress the growth of hepatocellular carcinoma by modulating various signaling pathways such as MAPK/ERK and JAK2/STAT3 .

- Anti-inflammatory Properties: Icaritin has been reported to reduce inflammation in various models, indicating its potential in treating inflammatory diseases.

- Neuroprotective Effects: Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

The synthesis of icaritin can be achieved through several methods:

- Enzymatic Hydrolysis: Utilizing specific enzymes to convert icariin into icaritin. This method can be optimized for yield and purity .

- Microbial Biosynthesis: Engineered strains of Saccharomyces cerevisiae and Escherichia coli have been developed to produce icaritin from glucose through synthetic biology approaches .

- Chemical Synthesis: Techniques such as microwave-assisted Claisen rearrangement have been employed for total synthesis of icaritin .

Icaritin is being explored for various applications:

- Cancer Treatment: Its ability to inhibit tumor growth positions it as a promising agent in oncology.

- Bone Health: Research indicates that it may enhance bone density and prevent osteoporosis .

- Immune Modulation: Icaritin's immune-modulating properties suggest potential uses in autoimmune diseases and conditions requiring immune regulation.

Studies on the interactions of icaritin with other biological molecules have revealed its potential as a multi-target therapeutic agent. For example, it has shown interactions with phosphodiesterases, which are crucial for cellular signaling pathways. This interaction could be leveraged for developing treatments for conditions like erectile dysfunction and pulmonary hypertension .

Icaritin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

| Compound | Source | Key Activities | Unique Features |

|---|---|---|---|

| Icariin | Epimedium | Antioxidant, anti-inflammatory | Precursor to icaritin |

| Baohuoside | Epimedium | Antioxidant, anti-cancer | Contains a different sugar moiety |

| Quercetin | Various plants | Antioxidant, anti-inflammatory | Widely studied for its health benefits |

| Luteolin | Celery, parsley | Anti-inflammatory, neuroprotective | Known for its role in brain health |

Icaritin's uniqueness lies in its specific prenylation pattern and the resultant enhanced bioactivity compared to these similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Pan XW, Li L, Huang Y, Huang H, Xu DF, Gao Y, Chen L, Ren JZ, Cao JW, Hong Y, Cui XG. Icaritin acts synergistically with epirubicin to suppress bladder cancer growth through inhibition of autophagy. Oncol Rep. 2016 Jan;35(1):334-42. doi: 10.3892/or.2015.4335. Epub 2015 Oct 16. PubMed PMID: 26496799.

3: Zhang S, Sun L, Huang Z. [Tissue distribution of glucuronidated icaritin metabolite in rats]. Wei Sheng Yan Jiu. 2015 Jul;44(4):692-4. Chinese. PubMed PMID: 26454971.

4: Zhou C, Chen Z, Lu X, Wu H, Yang Q, Xu D. Icaritin activates JNK-dependent mPTP necrosis pathway in colorectal cancer cells. Tumour Biol. 2015 Oct 1. [Epub ahead of print] PubMed PMID: 26427664.

5: Zhao H, Guo Y, Li S, Han R, Ying J, Zhu H, Wang Y, Yin L, Han Y, Sun L, Wang Z, Lin Q, Bi X, Jiao Y, Jia H, Zhao J, Huang Z, Li Z, Zhou J, Song W, Meng K, Cai J. A novel anti-cancer agent Icaritin suppresses hepatocellular carcinoma initiation and malignant growth through the IL-6/Jak2/Stat3 pathway. Oncotarget. 2015 Oct 13;6(31):31927-43. doi: 10.18632/oncotarget.5578. PubMed PMID: 26376676.

6: Zhang W, Xing B, Yang L, Shi J, Zhou X. Icaritin Attenuates Myocardial Ischemia and Reperfusion Injury Via Anti-Inflammatory and Anti-Oxidative Stress Effects in Rats. Am J Chin Med. 2015;43(6):1083-97. doi: 10.1142/S0192415X15500627. Epub 2015 Sep 14. PubMed PMID: 26364662.

7: Xu B, Jiang C, Han H, Liu H, Tang M, Liu L, Ji W, Lu X, Yang X, Zhang Y, Liu Y. Icaritin inhibits the invasion and epithelial-to-mesenchymal transition of glioblastoma cells by targeting EMMPRIN via PTEN/AKt/HIF-1α signalling. Clin Exp Pharmacol Physiol. 2015 Dec;42(12):1296-307. doi: 10.1111/1440-1681.12488. PubMed PMID: 26356761.

8: Wang C, Wu P, Shi JF, Jiang ZH, Wei XY. Synthesis and cancer cell growth inhibitory activity of icaritin derivatives. Eur J Med Chem. 2015 Jul 15;100:139-50. doi: 10.1016/j.ejmech.2015.06.006. Epub 2015 Jun 6. PubMed PMID: 26079090.

9: He L, Wang W. [A study on the effect of icaritin on rat chondrocytes]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2015 May;40(5):517-21. doi: 10.11817/j.issn.1672-7347.2015.05.010. Chinese. PubMed PMID: 26032072.

10: Qin L, Yao D, Zheng L, Liu WC, Liu Z, Lei M, Huang L, Xie X, Wang X, Chen Y, Yao X, Peng J, Gong H, Griffith JF, Huang Y, Zheng Y, Feng JQ, Liu Y, Chen S, Xiao D, Wang D, Xiong J, Pei D, Zhang P, Pan X, Wang X, Lee KM, Cheng CY. Phytomolecule icaritin incorporated PLGA/TCP scaffold for steroid-associated osteonecrosis: Proof-of-concept for prevention of hip joint collapse in bipedal emus and mechanistic study in quadrupedal rabbits. Biomaterials. 2015 Aug;59:125-43. doi: 10.1016/j.biomaterials.2015.04.038. Epub 2015 May 15. PubMed PMID: 25968462.

11: Zhang S, Sun L, Huang Z. [Quantitative investigation of glucuronidated icaritin metabolite in rats]. Wei Sheng Yan Jiu. 2015 Jan;44(1):91-4. Chinese. PubMed PMID: 25958645.

12: Sun F, Indran IR, Zhang ZW, Tan MH, Li Y, Lim ZL, Hua R, Yang C, Soon FF, Li J, Xu HE, Cheung E, Yong EL. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants. Carcinogenesis. 2015 Jul;36(7):757-68. doi: 10.1093/carcin/bgv040. Epub 2015 Apr 23. PubMed PMID: 25908644; PubMed Central PMCID: PMC4580537.

13: Wu T, Wang S, Wu J, Lin Z, Sui X, Xu X, Shimizu N, Chen B, Wang X. Icaritin induces lytic cytotoxicity in extranodal NK/T-cell lymphoma. J Exp Clin Cancer Res. 2015 Feb 15;34:17. doi: 10.1186/s13046-015-0133-x. PubMed PMID: 25887673; PubMed Central PMCID: PMC4336495.

14: Zhu S, Wang Z, Li Z, Peng H, Luo Y, Deng M, Li R, Dai C, Xu Y, Liu S, Zhang G. Icaritin suppresses multiple myeloma, by inhibiting IL-6/JAK2/STAT3. Oncotarget. 2015 Apr 30;6(12):10460-72. PubMed PMID: 25865044; PubMed Central PMCID: PMC4496367.

15: Jiang J, Li J, Zhang Z, Sun E, Feng L, Jia X. Mechanism of enhanced antiosteoporosis effect of circinal-icaritin by self-assembled nanomicelles in vivo with suet oil and sodium deoxycholate. Int J Nanomedicine. 2015 Mar 25;10:2377-89. doi: 10.2147/IJN.S76191. eCollection 2015. PubMed PMID: 25848257; PubMed Central PMCID: PMC4381633.

16: Zhang S, Huang Z. [UPLC-MS/MS method for the determination of icaritin in rat plasma]. Wei Sheng Yan Jiu. 2014 Nov;43(6):986-9, 997. Chinese. PubMed PMID: 25603612.

17: Han H, Xu B, Hou P, Jiang C, Liu L, Tang M, Yang X, Zhang Y, Liu Y. Icaritin Sensitizes Human Glioblastoma Cells to TRAIL-Induced Apoptosis. Cell Biochem Biophys. 2015 Jan 11. [Epub ahead of print] PubMed PMID: 25577511.

18: Zhang SQ. Ultra-high performance liquid chromatography-tandem mass spectrometry for the quantification of icaritin in mouse bone. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 26;978-979:24-8. doi: 10.1016/j.jchromb.2014.12.003. Epub 2014 Dec 10. PubMed PMID: 25531867.

19: Liu YQ, Yang QX, Cheng MC, Xiao HB. Synergistic inhibitory effect of Icariside II with Icaritin from Herba Epimedii on pre-osteoclastic RAW264.7 cell growth. Phytomedicine. 2014 Oct 15;21(12):1633-7. doi: 10.1016/j.phymed.2014.07.016. Epub 2014 Sep 3. PubMed PMID: 25442270.

20: Sun L, Peng Q, Qu L, Gong L, Si J. Anticancer agent icaritin induces apoptosis through caspase-dependent pathways in human hepatocellular carcinoma cells. Mol Med Rep. 2015 Apr;11(4):3094-100. doi: 10.3892/mmr.2014.3007. Epub 2014 Nov 26. PubMed PMID: 25434584.